molecular formula C12H21NO3 B13496748 Tert-butyl 2-ethyl-2-methyl-3-oxopyrrolidine-1-carboxylate

Tert-butyl 2-ethyl-2-methyl-3-oxopyrrolidine-1-carboxylate

Cat. No.: B13496748
M. Wt: 227.30 g/mol
InChI Key: HRLHBZFWVSLAMB-UHFFFAOYSA-N
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Description

Tert-butyl 2-ethyl-2-methyl-3-oxopyrrolidine-1-carboxylate: is an organic compound with a complex structure that includes a pyrrolidine ring. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-ethyl-2-methyl-3-oxopyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 2-methyl-3-oxopyrrolidine-1-carboxylate with ethylating agents under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-ethyl-2-methyl-3-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 2-ethyl-2-methyl-3-oxopyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-ethyl-2-methyl-3-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-methyl-3-oxopyrrolidine-1-carboxylate
  • Tert-butyl 3-oxoazetidine-1-carboxylate
  • 1-(tert-Butoxycarbonyl)-2-pyrrolidinone

Uniqueness

Tert-butyl 2-ethyl-2-methyl-3-oxopyrrolidine-1-carboxylate is unique due to its specific structural features, such as the presence of both ethyl and methyl groups on the pyrrolidine ring. This structural uniqueness imparts distinct chemical and physical properties, making it suitable for specialized applications in synthesis and research .

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl 2-ethyl-2-methyl-3-oxopyrrolidine-1-carboxylate

InChI

InChI=1S/C12H21NO3/c1-6-12(5)9(14)7-8-13(12)10(15)16-11(2,3)4/h6-8H2,1-5H3

InChI Key

HRLHBZFWVSLAMB-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)CCN1C(=O)OC(C)(C)C)C

Origin of Product

United States

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